ICMT-IN-28 (8 nM) Demonstrates 2.4‑Fold Higher Potency than Its Direct Structural Analog ICMT‑IN‑29 (19 nM) in Enzymatic Assays
ICMT‑IN‑28 (compound 65) exhibits an IC₅₀ of 0.008 μM (8 nM) against ICMT, representing a 2.4‑fold improvement in potency compared to its direct structural analog ICMT‑IN‑29 (compound 66), which has an IC₅₀ of 0.019 μM (19 nM) in the same enzymatic assay format [1].
| Evidence Dimension | ICMT enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.008 μM (8 nM) |
| Comparator Or Baseline | ICMT-IN-29 (compound 66) with IC₅₀ = 0.019 μM (19 nM) |
| Quantified Difference | 2.4‑fold more potent than ICMT‑IN‑29 |
| Conditions | Biochemical ICMT enzyme inhibition assay using recombinant ICMT and methyltransferase activity readout |
Why This Matters
This potency difference determines the effective working concentration range in cellular assays and may impact target engagement in low‑expression systems.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
